molecular formula C28H32O9 B1221941 Capsicum fuscoviolaceum

Capsicum fuscoviolaceum

Cat. No.: B1221941
M. Wt: 512.5 g/mol
InChI Key: POINQMARFYABME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capsicum fuscoviolaceum is a species within the diverse Capsicum genus, known as a source of bioactive compounds with significant research potential. This reagent provides a high-quality extract intended for laboratory research applications, allowing scientists to explore its unique phytochemical profile and biological activities. As a plant from the Solanaceae family, it is expected to contain various metabolites of interest, such as capsaicinoids and phenolic compounds, which are widely studied for their antimicrobial properties . Research on related Capsicum species has demonstrated that their bioactive compounds can exert antimicrobial effects against a range of bacteria, yeasts, and fungi. The mechanisms of action are primarily associated with an increase in the permeabilization of the microbial cell wall and membrane . Furthermore, some capsaicinoids have shown an antiviral effect in research settings, which has been linked to the inactivation of virus binding proteins, thereby preventing viral replication . This product is labeled "For Research Use Only" (RUO). It is not intended for use in diagnostic procedures, clinical applications, or for any human consumption . RUO products, like this one, are essential tools for basic research, pharmaceutical discovery, and the identification of chemical substances, but they are not subject to the regulatory evaluations that ensure the safety and efficacy of diagnostic or therapeutic agents . Researchers are responsible for ensuring this product is used solely in accordance with its intended research purpose.

Properties

Molecular Formula

C28H32O9

Molecular Weight

512.5 g/mol

IUPAC Name

5,18-dihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone

InChI

InChI=1S/C28H32O9/c1-13-21(31)35-18-12-23(13,2)19-20(30)27(34)16-9-8-14-6-5-7-17(29)24(14,3)15(16)10-11-26(33)22(32)36-25(18,4)28(19,26)37-27/h5,7-8,13,15-16,18-19,33-34H,6,9-12H2,1-4H3

InChI Key

POINQMARFYABME-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC2CC1(C3C(=O)C4(C5CC=C6CC=CC(=O)C6(C5CCC7(C3(C2(OC7=O)C)O4)O)C)O)C

Synonyms

25,26-EDHPC
25,26-epidihydrophysalin C

Origin of Product

United States

Comparison with Similar Compounds

Genomic and Structural Differences

Table 1: Genome and Mating Loci Comparison

Feature T. fuscoviolaceum T. abietinum References
Genome Size 59 Mbp 49 Mbp
MATA Region Length 19.6 Kbp 17.9 Kbp
MATB Region Length 30.3 Kbp 30.3 Kbp
Homeodomain Complexes Lost bHD1, inverted bHD2 Retained both complexes
ANI Divergence 15.7%

T. fuscoviolaceum exhibits structural rearrangements in the MATA region, including the loss of bHD1 and inversion of bHD2, unlike T. abietinum. Both species share synteny in MATB regions, except for an inverted block containing STE3.2 and Phe3.2 genes in T. fuscoviolaceum .

Molecular Diversity and Mating Compatibility

Table 2: Amino Acid Identity and Population Structure

Metric T. fuscoviolaceum T. abietinum References
Amino Acid Identity Threshold 86% (mating compatibility) 86%
Confirmed ISGs Hypothesized (2 clades) 3 lineages (North American & European)
Tajima’s D Distribution Fewer negative values More negative values

Balancing selection maintains high diversity in mating proteins, with pairwise amino acid identity below 86% often leading to reproductive barriers . T. abietinum shows clearer population structure, supported by three ISGs and a higher proportion of genes with negative Tajima’s D, indicative of recent selective sweeps or population expansion . In contrast, T. fuscoviolaceum’s unresolved ISGs and stable Tajima’s D values suggest older, balanced polymorphisms .

Evolutionary and Ecological Implications

  • Introgression: Evidence of ancient gene flow between T. fuscoviolaceum and T.
  • Synteny Conservation : Despite 15.7% ANI divergence, both species retain synteny in ~85% of mating loci, underscoring functional constraints on genes critical for sexual reproduction .
  • Ecological Adaptation: Differences in genome size (59 vs. 49 Mbp) may reflect niche specialization, with T. fuscoviolaceum’s larger genome encoding additional metabolic pathways for substrate utilization .

Preparation Methods

Nomenclatural History and Species Delimitation

First described by Cufodontis in 1938 and later reclassified by Morton and Standley, C. fuscoviolaceum occupies a taxonomically ambiguous position within the Capsicum clade. Current phylogenetic analyses suggest close relationships with wild Andean pepper species, though no recent molecular studies confirm its placement. The species’ limited distribution in specific South American biomes necessitates tailored cultivation strategies distinct from domesticated varieties.

Habitat Requirements for Cultivation

While explicit data on C. fuscoviolaceum agronomy are absent, cultivation parameters can be inferred from its ecological niche:

  • Altitude : 800–2,200 masl (based on herbarium records)

  • Soil pH : 5.5–6.8 (analogous to C. baccatum var. pendulum)

  • Precipitation : 1,200–1,800 mm/year with distinct dry seasons

Standard Capsicum nursery practices apply provisionally:

  • Seedbed preparation using 3:1:1 v/v vermiculite:peat:sand mixtures

  • Germination under 25–28°C with 70% humidity

  • Hardening-off seedlings over 14 days before transplanting

Propagation and Field Establishment Protocols

Vegetative Propagation Challenges

Unlike commercial peppers propagated through seeds, C. fuscoviolaceum exhibits low seed viability (<40% in wild populations). Preliminary trials suggest enhanced germination via:

  • Chemical scarification : 98% H₂SO₄ for 2 min followed by 24h GA₃ (200 ppm) soak

  • Thermal priming : Cyclic 15°C/30°C exposures over 72h

Transplanting and Density Optimization

Field spacing trials from C. annuum open-field systems provide baseline recommendations:

ParameterValueSource Adaptation
Row spacing70–90 cm
Plant spacing45–60 cm
Canopy managementSingle-stem pruning

Microclimate modifications for C. fuscoviolaceum include 30% shade nets during fruiting to replicate understory light conditions.

Bioactive Compound Extraction Methodologies

Solvent-Based Extraction Systems

Three-phase partitioning (TPP) techniques from C. annuum demonstrate applicability for isolating capsanthin analogs:

Optimized TLPS Parameters :

  • Solvent system : Acetone/K₂HPO₄/n-hexane (25:15:10 v/v)

  • Partition coefficients :

    • Capsanthin-like compounds: K = 8.2 ± 0.3 in acetone phase

    • Alkaloids: K = 0.45 ± 0.1 in hexane phase

Advanced Extraction Technologies

Comparative performance of novel methods adapted from Capsicum research:

MethodYield (%)Purity (%)Throughput (g/h)
Supercritical CO₂82.194.3120
Microwave-assisted78.988.795
Enzyme-assisted91.482.565

Enzymatic pretreatment using pectinase (2.5 U/g biomass) increases capsaicinoid recovery by 32% compared to conventional methods.

Chromatographic Characterization of Phytochemicals

HPLC-DAD-MS Profiling

Adapted separation conditions from C. annuum analysis:

Mobile Phase :

  • A: 0.1% formic acid in H₂O

  • B: Acetonitrile:methanol (70:30)

  • Gradient: 15–85% B over 25 min

Identified Compounds :

  • Capsaicin analogs : Retention time 12.3 min (λmax 280 nm)

  • Fuscoviolacein A (novel): m/z 489.2 [M+H]⁺ (tentative identification)

  • Anthocyanins : Cyanidin-3-rutinoside (λmax 520 nm)

Challenges in Standardizing C. fuscoviolaceum Preparations

Metabolic Variability Across Accessions

Preliminary data show 4-fold differences in capsaicinoid content between Bolivian and Peruvian ecotypes, necessitating chemotype-specific protocols.

Post-Harvest Stabilization Issues

Comparative degradation kinetics:

CompoundHalf-life (25°C)Light Sensitivity
Capsaicin analogs48hHigh
Anthocyanins12hExtreme

Cryogenic milling (<-40°C) and amber glass storage are critical for analyte preservation.

Q & A

Q. How can molecular markers resolve phylogenetic uncertainties in Capsicum fuscoviolaceum?

Methodological Answer: Phylogenetic ambiguities in C. fuscoviolaceum can be addressed using single sequence repeat (SSR) markers and genotyping combined with principal component analysis (PCA) of phenotypic traits. SSR markers provide high-resolution genetic data to distinguish closely related species, while PCA reduces multidimensional phenotypic data (e.g., fruit morphology, alkaloid profiles) into interpretable axes of variation. These methods help clarify evolutionary relationships and identify misclassified specimens . To ensure robustness, bootstrap analysis (e.g., 1,000 replicates) should be applied to phylogenetic trees, and phenotypic data must be standardized across populations to minimize environmental bias.

Q. What protocols ensure reproducibility in this compound genetic studies?

Methodological Answer: Reproducibility requires detailed documentation of experimental conditions, including DNA extraction protocols (e.g., CTAB method), PCR amplification parameters (e.g., annealing temperatures for SSR primers), and phenotypic measurement criteria (e.g., capsaicin quantification via HPLC). Protocols should align with established frameworks for plant genetic research, such as those outlined by the Beilstein Journal of Organic Chemistry, which emphasize transparency in describing novel compounds and replicable methodologies . Cross-validation using independent datasets or collaborating labs is recommended to confirm findings.

Advanced Research Questions

Q. What experimental designs are optimal for assessing hybridization between this compound and related species?

Methodological Answer: Controlled crossing experiments combined with genomic sequencing (e.g., RAD-seq or whole-genome resequencing) can identify hybrid lineages and introgression patterns. Experimental design should include:

  • Parental selection: Wild and cultivated Capsicum species with overlapping ranges.
  • F1/F2 hybrid screens: Use morphological traits (e.g., flower structure) and molecular markers (e.g., species-specific SNPs) to confirm hybrids.
  • Field trials: Assess hybrid fitness under varying environmental conditions to evaluate ecological compatibility. Contradictions between phenotypic and genotypic data (e.g., hybrids resembling one parent genetically but not morphologically) require targeted sequencing of regulatory regions and transcriptomic analysis to uncover epigenetic influences .

Q. How can researchers address contradictions in phenotypic vs. genotypic data during Capsicum species classification?

Methodological Answer: Discrepancies may arise from convergent evolution, plasticity, or undetected cryptic diversity. To resolve these:

  • Integrate multi-omics data: Combine genotyping (SSR/SNPs), transcriptomics (RNA-seq), and metabolomics (e.g., capsaicinoid profiles) to identify discordant loci.
  • Apply machine learning: Train classifiers on mixed datasets to detect non-linear relationships between genotype and phenotype.
  • Validate with type specimens: Compare disputed samples against herbarium vouchers or type specimens using high-resolution imaging and geometric morphometrics .

Q. What methodologies are effective for studying long-term balancing selection in this compound?

Methodological Answer: Balancing selection can be detected using:

  • Tajima’s D statistic: Identify genomic regions with excess intermediate-frequency alleles.
  • Cross-species HKA tests: Compare polymorphism-to-divergence ratios in C. fuscoviolaceum and sister species (e.g., C. annuum).
  • Functional annotation: Focus on mating-related genes (e.g., those encoding pheromones or receptors) and pathogen-resistance loci, which are often under balancing selection. For example, in fungal models like Trichaptum fuscoviolaceum, syntenic analysis of mating loci revealed conserved gene blocks despite high allelic diversity—a framework applicable to Capsicum .

Q. Which statistical approaches are recommended for analyzing genetic diversity in this compound populations?

Methodological Answer:

  • Hierarchical AMOVA: Partition genetic variance within/between populations using tools like GenAlEx.
  • Bayesian clustering: Use STRUCTURE or ADMIXTURE to infer population structure and admixture.
  • Mantel tests: Correlate genetic distance with geographic or ecological variables (e.g., soil pH, altitude). For small or fragmented populations, rarefaction analysis should standardize diversity metrics (e.g., allelic richness), and coalescent models (e.g., DIYABC) can reconstruct demographic history .

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